N-[2-(piperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(piperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a benzothiadiazole core, which is known for its diverse biological activities, and a piperidine moiety, which is a common structural element in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents include dichloromethane, lutidine, and TBTU for coupling reactions, and sodium chlorite or zinc/acetic acid for oxidation and reduction reactions, respectively .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
N-[2-(piperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of COX enzymes, which are crucial for the production of pro-inflammatory mediators like prostaglandins . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These compounds share a similar benzothiazole core but differ in the substituents on the phenyl ring.
Piperidine Derivatives: Various piperidine-containing compounds exhibit similar pharmacological activities, including anti-inflammatory and antiviral properties.
Uniqueness
What sets N-[2-(piperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide apart is its specific combination of a benzothiadiazole core with a piperidine moiety, which imparts unique biological activities and chemical reactivity . This makes it a valuable compound for both research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4OS/c23-18(13-8-9-14-16(12-13)21-24-20-14)19-15-6-2-3-7-17(15)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,19,23) |
InChI Key |
NPYHYCLYQXAZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.